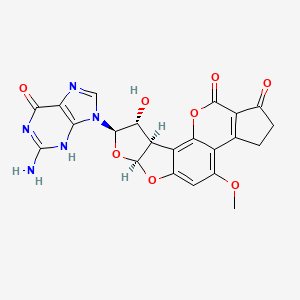
AFB1-N7-guanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aflatoxin B1-N7-guanine serum albumin adducts have been established as biomarkers of dietary aflatoxin exposure in epidemiological studies.
科学研究应用
Biomarker for Aflatoxin Exposure
AFB1-N7-Gua is widely recognized as a biomarker for exposure to aflatoxins. Its presence in biological samples, particularly urine and liver tissue, is used to assess dietary exposure to aflatoxins, which is linked to hepatocellular carcinoma.
- Epidemiological Studies : The measurement of AFB1-N7-Gua in human urine has been instrumental in establishing correlations between dietary aflatoxin exposure and liver cancer incidence. Studies have shown that higher levels of this adduct correlate with increased cancer risk, particularly in populations consuming contaminated food products .
Mechanistic Studies in Carcinogenesis
Research has demonstrated that AFB1-N7-Gua formation leads to mutagenic changes in DNA, primarily G → T transversions. Understanding the mutagenicity associated with AFB1-N7-Gua is vital for elucidating the pathways through which aflatoxins contribute to cancer development.
- Mutation Analysis : Studies have indicated that AFB1-N7-Gua adducts are responsible for specific mutations in genes such as p53, which are critical for tumor suppression . Investigations into these mutations help clarify the molecular mechanisms underlying aflatoxin-induced carcinogenesis.
Toxicological Research
AFB1-N7-Gua is utilized in toxicological studies to evaluate the effects of aflatoxins on cellular systems. These studies often involve assessing the formation of DNA adducts and their subsequent effects on cell viability and function.
- Cellular Response Studies : Research has shown that cells exposed to AFB1 exhibit oxidative stress and increased DNA damage, leading to enhanced formation of AFB1-N7-Gua. This has been observed in various cell lines, including B-lymphoblastoid cells, which are often used as models for human cellular responses .
Chemoprotective Studies
Investigating potential chemoprotective agents against AFB1-induced toxicity is another application of AFB1-N7-Gua research. Compounds such as sulforaphane have been studied for their ability to reduce levels of this adduct.
- Sulforaphane Research : In animal models, sulforaphane has been shown to induce glutathione S-transferase (GST) activity, leading to a reduction in AFB1-N7-Gua levels. This suggests a potential protective mechanism against aflatoxin-induced carcinogenesis .
Methodological Advances
Recent advancements in analytical methodologies have improved the detection and quantification of AFB1-N7-Gua in biological samples. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have enhanced sensitivity and specificity.
- Quantification Techniques : Improved methodologies allow for accurate measurement of low concentrations of AFB1-N7-Gua, facilitating better epidemiological assessments and toxicological evaluations .
Case Studies
化学反应分析
Formation Mechanism
AFB1 requires metabolic activation by cytochrome P450 enzymes to form the reactive exo-8,9-epoxide intermediate . This electrophilic species intercalates into DNA and reacts preferentially with the N7 position of guanine via an S<sub>N</sub>2 nucleophilic attack mechanism . Key factors influencing adduct formation:
The reaction proceeds through a transition state where epoxide intercalation positions the reactive center for optimal orbital alignment with guanine N7 .
Chemical Stability and Transformation Pathways
AFB1-N7-Gua undergoes three primary transformation pathways in DNA:
2.1 Hydrolysis Reactions
Under physiological conditions (pH 7.4, 37°C):
-
Imidazole ring opening : Forms 8,9-dihydro-8-(2,6-diamino-4-oxo-3,4-dihydropyrimid-5-yl-formamido)-9-hydroxyaflatoxin B1 (AFB1-FapyGua) via water attack
2.2 Depurination
First-order kinetics with:
2.3 pH-Dependent Transformations
Structural Modifications in DNA
AFB1-N7-Gua induces significant DNA distortion:
The cationic nature of the adduct promotes:
-
Enhanced reactivity with nucleophiles
-
Charge-mediated interactions with repair proteins
Analytical Characterization Methods
Modern quantification techniques employ isotope-dilution mass spectrometry:
textMethod Parameters for AFB1-N7-Gua Analysis[4][5]: - LOD: 0.07 pg/mg creatinine - LOQ: 0.8 pg/20 mL urine - Recovery: 80 ± 5% (SPE-IAC cleanup) - Precision: <6% RSD (intra-day)
Key mass spectral features:
-
Characteristic fragments at m/z 152 → 157 ([<sup>15</sup>N<sub>5</sub>]-labeled)
-
Parent ion [M+H]<sup>+</sup> at m/z 479.2 → 484.2 (isotope-labeled)
Biological Implications
The chemical lability of AFB1-N7-Gua directly impacts mutagenic potential:
-
Depurination generates apurinic sites (0.8 lesions/10<sup>6</sup> bases per adduct)
-
Translesion synthesis error rate: 1 × 10<sup>-3</sup> mutations/base
These reactions create a complex mixture of DNA damage products that contribute to the characteristic GC→TA transversion mutations observed in AFB1-associated hepatocellular carcinoma . The chemical transformations of AFB1-N7-Gua ultimately determine its mutagenic potency and biological persistence in target tissues.
属性
CAS 编号 |
79982-94-8 |
|---|---|
分子式 |
C22H17N5O8 |
分子量 |
479.4 g/mol |
IUPAC 名称 |
(3R,4R,5R,7S)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraene-16,18-dione |
InChI |
InChI=1S/C22H17N5O8/c1-32-8-4-9-12(16-11(8)6-2-3-7(28)10(6)20(31)34-16)13-15(29)19(35-21(13)33-9)27-5-24-14-17(27)25-22(23)26-18(14)30/h4-5,13,15,19,21,29H,2-3H2,1H3,(H3,23,25,26,30)/t13-,15-,19-,21+/m1/s1 |
InChI 键 |
GXTQFZWLCDHVQV-CKJDJMSUSA-N |
SMILES |
COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C5C(C(OC5OC4=C1)N6C=NC7=C6N=C(NC7=O)N)O |
手性 SMILES |
COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4[C@@H]5[C@H]([C@@H](O[C@@H]5OC4=C1)N6C=NC7=C6NC(=NC7=O)N)O |
规范 SMILES |
COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C5C(C(OC5OC4=C1)N6C=NC7=C6NC(=NC7=O)N)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
AFB1-N7-guanine; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















